2-fluoro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzamide
Description
2-fluoro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzamide is a benzamide derivative featuring a pyridazine core substituted with a piperidin-1-yl group at position 6 and a 2-fluorobenzamide moiety at the meta position of the phenyl ring.
Properties
IUPAC Name |
2-fluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O/c23-19-10-3-2-9-18(19)22(28)24-17-8-6-7-16(15-17)20-11-12-21(26-25-20)27-13-4-1-5-14-27/h2-3,6-12,15H,1,4-5,13-14H2,(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXIPZYWLRSMHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-fluoro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzamide typically involves multiple steps, including the formation of the piperidine and pyridazine rings, followed by their coupling with the benzamide moiety. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
2-fluoro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-fluoro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Key Structural Features and Hypothesized Impacts
Critical Comparative Insights
Core Heterocycle Variations The target compound uses a pyridazine core, whereas the BIOFOUNT compound () employs a pyridine ring. Pyridazine’s electron-deficient nature may favor π-π stacking in binding pockets compared to pyridine’s moderate electron density .
Substituent Effects
- Piperidine vs. Piperazine : The target compound’s piperidine is less basic (pKa ~11) than the BIOFOUNT compound’s piperazine (pKa ~9.5), altering ionization states and membrane permeability .
- Fluorine vs. Trifluoromethyl : The 2-fluoro group in the target compound provides localized electronegativity, while AR04’s trifluoromethyl () offers bulkier hydrophobicity, possibly improving target residence time .
Physicochemical Properties
- Molecular Weight : The Enamine compound’s high molecular weight (500.61) may hinder blood-brain barrier penetration, whereas the target compound (393.43) aligns better with Lipinski’s rules for drug-likeness .
- Solubility : Piperidine and morpholine substituents (target and Enamine compounds) likely improve aqueous solubility compared to AR04’s lipophilic trifluoromethyl group .
Biological Activity
2-fluoro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound is characterized by a fluorine atom, a benzamide core, and piperidine and pyridazine moieties. The presence of these functional groups suggests that it may interact with various biological targets, making it a candidate for therapeutic applications. Its structural diversity allows for modulation of biological pathways, which is essential in drug development.
The mechanism through which this compound exerts its biological effects primarily involves interactions with specific enzymes or receptors. These interactions can lead to either inhibition or activation of their functions, resulting in various pharmacological effects, including:
- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth, suggesting its use as an antimicrobial agent.
- Anticancer Properties : Preliminary studies indicate that it may possess anticancer activity by affecting cell proliferation and survival pathways.
In Vitro Studies
Research indicates that this compound displays significant biological activity. For instance:
| Biological Activity | Target | Effect | Reference |
|---|---|---|---|
| Antimicrobial | Bacterial strains | Inhibition of growth | |
| Anticancer | Cancer cell lines | Reduced proliferation |
In vitro studies have demonstrated that the compound can effectively inhibit the growth of various bacterial strains, with minimum inhibitory concentrations (MIC) indicating its potency.
Case Studies
-
Anticancer Activity :
In a study focusing on cancer cell lines, this compound was evaluated for its antiproliferative effects. The compound exhibited significant cytotoxicity against several cancer types, with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin. This suggests its potential as a lead compound for developing new anticancer therapies. -
Enzyme Interaction :
The compound's ability to interact with specific enzymes has been explored through structure-activity relationship (SAR) studies. Modifications to its structure have been shown to enhance its inhibitory effects on target enzymes involved in critical biological pathways, further supporting its therapeutic potential.
Q & A
Basic Research Questions
Q. What is the molecular structure and key functional groups of 2-fluoro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzamide?
- Answer : The compound features a benzamide core linked to a pyridazine ring substituted with a piperidine group and a fluorinated aromatic system. Key functional groups include:
- Benzamide moiety : Provides structural rigidity and potential hydrogen-bonding interactions.
- Pyridazine ring : Enhances π-π stacking and electron-deficient character.
- Piperidine group : Introduces basicity and conformational flexibility.
- Fluorine atom : Modulates electronic properties and metabolic stability.
Structural confirmation is achieved via NMR (1H/13C) and high-resolution mass spectrometry (HRMS) .
Q. What are the standard synthetic routes for this compound, and what challenges arise during synthesis?
- Answer : Synthesis typically involves:
Suzuki coupling of a halogenated pyridazine precursor with a boronic acid-substituted phenyl intermediate.
Amide bond formation via coupling of 2-fluorobenzoic acid derivatives with the amine-functionalized intermediate.
Challenges :
- Low yields in coupling steps due to steric hindrance; optimized via Pd catalysts (e.g., Pd(PPh3)4) and microwave-assisted heating .
- Purification difficulties from byproducts; resolved via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is the compound characterized for purity and structural integrity?
- Answer :
- HPLC : Purity >95% confirmed using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm).
- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >250°C).
- FT-IR : Validates amide C=O stretch (~1650 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications (e.g., piperidine vs. morpholine substitution) impact biological activity?
- Answer : Comparative studies of analogs reveal:
| Substituent | Bioactivity Trend (vs. Piperidine) | Key Reference |
|---|---|---|
| Morpholine | Reduced kinase inhibition (IC50 ↑2-fold) | |
| Pyrrolidine | Improved solubility (logP ↓0.5) | |
| Piperidine’s basic nitrogen enhances target binding via protonation in acidic tumor microenvironments . |
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC50 variability)?
- Answer :
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine).
- Metabolic stability testing : Evaluate cytochrome P450 interactions (CYP3A4/2D6) to rule out off-target effects .
- Molecular docking : Compare binding poses in crystal structures (PDB: 4U5J) to identify critical residue interactions .
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
- Answer :
- ADMET prediction : Tools like SwissADME predict:
- Lipophilicity (logP) : Optimal range 2.5–3.5 for blood-brain barrier penetration.
- hERG inhibition risk : Mitigated by reducing basicity of the piperidine nitrogen.
- MD simulations : Identify metabolically labile sites (e.g., pyridazine ring) for fluorination or methyl shielding .
Q. What methodologies validate target engagement in cellular assays?
- Answer :
- Cellular thermal shift assay (CETSA) : Confirms target binding by measuring protein thermal stabilization.
- Photoaffinity labeling : Uses a radiolabeled analog (e.g., ³H- or ¹⁴C-tagged) to map binding sites .
Data Contradiction Analysis
Q. Why do some studies report antitumor activity while others show limited efficacy?
- Answer : Discrepancies arise from:
- Tumor heterogeneity : Activity varies in KRAS-mutant vs. wild-type cell lines.
- Dosing regimens : Intermittent dosing (vs. continuous) reduces efficacy due to target recovery.
- Combination therapy : Synergy observed with PARP inhibitors (e.g., olaparib) in BRCA1-deficient models .
Methodological Recommendations
- Synthesis Troubleshooting : For low yields, employ Dean-Stark traps to remove water in amide coupling .
- Biological Assays : Include plasma protein binding studies (e.g., equilibrium dialysis) to adjust effective concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
